![molecular formula C7H6F3N3 B15059967 3-(Trifluoromethyl)picolinimidamide CAS No. 1179533-41-5](/img/structure/B15059967.png)
3-(Trifluoromethyl)picolinimidamide
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Overview
Description
3-(Trifluoromethyl)picolinimidamide is a chemical compound with the molecular formula C7H6F3N3. It is a derivative of picolinamide, featuring a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of picolinamide with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium fluoride . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)picolinimidamide may involve continuous flow processes to ensure scalability and efficiency. These methods utilize readily available organic precursors and fluorinating agents, facilitating the rapid generation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)picolinimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylpyridine oxides, while reduction can produce trifluoromethylamines .
Scientific Research Applications
3-(Trifluoromethyl)picolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in the study of enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A precursor to 3-(Trifluoromethyl)picolinimidamide, lacking the trifluoromethyl group.
Trifluoromethylpyridine: Similar structure but without the imidamide functionality.
Trifluoromethylbenzamide: Contains a trifluoromethyl group but attached to a benzene ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the imidamide functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Biological Activity
3-(Trifluoromethyl)picolinimidamide is a synthetic compound characterized by its trifluoromethyl group and picolinimidamide structure. Its chemical formula is C7H7ClF3N3, with a molecular weight of approximately 225.6 g/mol. This compound exists primarily in hydrochloride form, enhancing its solubility in aqueous environments, which is advantageous for various biochemical applications. The trifluoromethyl group significantly influences the compound's physical and chemical properties, including lipophilicity and reactivity, making it a valuable candidate in pharmaceutical research.
Synthesis Methods
Several synthetic routes have been developed for this compound hydrochloride, allowing researchers to optimize yield and purity for specific applications. Notable methods include:
- Refluxing with Hydrochloric Acid : A common method involves refluxing the precursor compounds in the presence of hydrochloric acid to yield the hydrochloride salt.
- Use of Lithium Bis(trimethylsilyl)amide : This method allows for selective reactions under controlled conditions, yielding high-purity products.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Specific studies suggest its ability to inhibit enzymes involved in critical biological processes, hinting at therapeutic applications in anti-cancer and anti-inflammatory treatments.
- Receptor Interaction : Research indicates that this compound engages with multiple biological targets, enhancing our understanding of its pharmacological profile. It may influence receptor activity, contributing to its potential therapeutic effects.
Anti-Cancer Potential
In a study examining the inhibitory effects of trifluoromethyl-containing compounds on cancer cell lines, this compound demonstrated potent activity against specific cancer types. The compound's mechanism of action was linked to the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-Tubercular Activity
Another investigation focused on the compound's potential as an anti-tubercular agent. The results indicated that derivatives of trifluoromethyl-pyrimidinones exhibited significant activity against Mycobacterium tuberculosis, with some analogs showing minimum inhibitory concentrations (MICs) below 5 µM . This highlights the importance of structural modifications in enhancing biological efficacy.
Comparative Analysis
The uniqueness of this compound lies in its specific combination of functional groups and structural features compared to similar compounds. Below is a comparison table highlighting these features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Chloro-5-(trifluoromethyl)picolinic acid | Chlorinated picoline structure | Contains a carboxylic acid group instead of an amide |
2-Chloro-4-(trifluoromethyl)pyridine | Pyridine ring instead of picoline | Different nitrogen positioning affects reactivity |
4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Lacks chlorination; primarily an aromatic amine |
6-(Trifluoromethyl)picolinimidamide | Similar imidamide structure | Different positional isomer affecting biological activity |
5-Fluoropicolinimidamide | Similar core structure | Contains a fluorine atom instead of trifluoromethyl group |
The mechanism through which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances bioavailability and modulates enzyme activity by forming specific interactions that lead to altered metabolic pathways.
Properties
CAS No. |
1179533-41-5 |
---|---|
Molecular Formula |
C7H6F3N3 |
Molecular Weight |
189.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)4-2-1-3-13-5(4)6(11)12/h1-3H,(H3,11,12) |
InChI Key |
HCXKNFZGDIYIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)C(F)(F)F |
Origin of Product |
United States |
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